L-366948

Description

Properties

CAS No. |

127819-97-0 |

|---|---|

Molecular Formula |

C42H56N8O6 |

Molecular Weight |

768.9 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S,3S)-1-[(2S)-1-[(2R)-2-amino-3-[2,2-bis(piperidine-1-carbonyl)imidazol-4-yl]propanoyl]-2-formylpyrrolidin-2-yl]-3-methyl-1-oxopentan-2-yl]-3-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C42H56N8O6/c1-3-28(2)35(46-37(53)33(43)24-29-15-16-30-13-6-7-14-31(30)23-29)36(52)41(27-51)17-12-22-50(41)38(54)34(44)25-32-26-45-42(47-32,39(55)48-18-8-4-9-19-48)40(56)49-20-10-5-11-21-49/h6-7,13-16,23,26-28,33-35H,3-5,8-12,17-22,24-25,43-44H2,1-2H3,(H,46,53)/t28-,33-,34+,35-,41-/m0/s1 |

InChI Key |

OCVKQRQVXSMCCJ-HWFQYKCLSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)[C@]1(CCCN1C(=O)[C@@H](CC2=NC(N=C2)(C(=O)N3CCCCC3)C(=O)N4CCCCC4)N)C=O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N |

Canonical SMILES |

CCC(C)C(C(=O)C1(CCCN1C(=O)C(CC2=NC(N=C2)(C(=O)N3CCCCC3)C(=O)N4CCCCC4)N)C=O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 366948; L-366948; L366948; L 366,948; L-366,948; L366,948; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of L-366948: A Technical Guide for Researchers

An In-depth Examination of a Non-Peptide Oxytocin (B344502) Receptor Antagonist

This technical guide provides a comprehensive overview of the mechanism of action of L-366948, a non-peptide antagonist of the oxytocin receptor. The content herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile and molecular interactions of this compound. This document synthesizes available data on its binding characteristics, functional effects, and the experimental methodologies used for its characterization.

Introduction to L-366948

L-366948 is a notable compound in the study of oxytocin signaling, functioning as a direct antagonist of the oxytocin receptor (OTR). Unlike endogenous ligands and their peptide-based analogs, L-366948 belongs to a class of non-peptide molecules designed to have improved pharmacokinetic properties. Its primary mechanism of action is the competitive inhibition of oxytocin binding to its receptor, thereby blocking the downstream signaling cascades that are normally initiated by the hormone. This antagonistic activity has been demonstrated to effectively inhibit physiological processes mediated by oxytocin, such as the stimulation of phosphoinositide hydrolysis[1][2].

Core Mechanism of Action: Oxytocin Receptor Antagonism

The primary molecular target of L-366948 is the oxytocin receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The OTR is predominantly coupled to the Gq/11 class of G-proteins. The binding of oxytocin to the OTR triggers a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, orchestrates a variety of cellular responses, including smooth muscle contraction.

L-366948 exerts its antagonistic effect by binding to the oxytocin receptor and preventing the binding of oxytocin. This competitive inhibition blocks the activation of the Gq/PLC signaling pathway, thereby preventing the generation of IP3 and DAG and the subsequent mobilization of intracellular calcium.

Quantitative Pharmacological Profile

| Parameter | Compound | Receptor | Species/Tissue | Value | Reference |

| Binding Affinity (Ki) | L-366,509 | Oxytocin | Rat, Rhesus, Human Uterus | 370-780 nM | |

| Vasopressin V1/V2 | Rat | 25-30 µM | [1] | ||

| Vasopressin V1/V2 | Primate | 2-6 µM | [1] | ||

| Functional Inhibition (IC50) | L-366,509 | Oxytocin-induced PI Turnover | Rat Uterine Slices | 1.6 µM | [1] |

| L-368,899 | Oxytocin | Rat Uterus | 8.9 nM | ||

| Oxytocin | Human Uterus | 26 nM | [3] | ||

| Vasopressin | Human Liver | 510 nM | [3] | ||

| Vasopressin | Human Kidney | 960 nM | [3] | ||

| Vasopressin | Rat Liver | 890 nM | [3] | ||

| Vasopressin | Rat Kidney | 2400 nM | [3] |

Experimental Protocols

The characterization of L-366948 as an oxytocin receptor antagonist involves a series of in vitro assays to determine its binding affinity, selectivity, and functional activity.

Radioligand Binding Assay for a Representative Oxytocin Receptor Antagonist

This protocol describes a method to determine the binding affinity (Ki) of a test compound like L-366948 for the oxytocin receptor.

1. Membrane Preparation:

- Homogenize tissues (e.g., rat uterus) or cells expressing the recombinant human oxytocin receptor in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

- Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

- Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation step.

- Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

- In a 96-well plate, combine the prepared membranes (typically 20-50 µg of protein per well), a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin), and varying concentrations of the unlabeled test compound (e.g., L-366948).

- To determine non-specific binding, include wells containing the membranes, radioligand, and a high concentration of unlabeled oxytocin.

- To determine total binding, include wells with only the membranes and the radioligand.

- Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

- Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4), using a cell harvester.

- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Phosphoinositide Hydrolysis Assay

This protocol outlines a method to assess the functional antagonist activity of a compound like L-366948 by measuring its ability to inhibit oxytocin-stimulated phosphoinositide hydrolysis.

1. Cell Culture and Labeling:

- Culture cells expressing the oxytocin receptor (e.g., HEK293-OTR or primary myometrial cells) in a suitable growth medium.

- Seed the cells in multi-well plates (e.g., 24-well plates).

- Label the cellular phosphoinositides by incubating the cells overnight with a medium containing [3H]-myo-inositol.

2. Antagonist Pre-incubation and Agonist Stimulation:

- Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution) to remove unincorporated [3H]-myo-inositol.

- Pre-incubate the cells with varying concentrations of the test antagonist (e.g., L-366948) in a buffer containing LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates) for a defined period (e.g., 15-30 minutes).

- Stimulate the cells with a fixed concentration of oxytocin (typically the EC80 concentration to elicit a robust response) for a specific duration (e.g., 30-60 minutes).

3. Extraction of Inositol Phosphates:

- Terminate the stimulation by aspirating the medium and adding a cold extraction solution (e.g., 0.5 M trichloroacetic acid).

- Incubate on ice to allow for cell lysis and extraction of soluble inositol phosphates.

- Collect the acidic extracts.

4. Anion-Exchange Chromatography:

- Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

- Wash the columns with water to remove the free inositol.

- Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

5. Scintillation Counting and Data Analysis:

- Add the eluate to scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

- Plot the amount of [3H]-inositol phosphates accumulated as a function of the logarithm of the antagonist concentration.

- Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the oxytocin-stimulated inositol phosphate (B84403) production, using non-linear regression analysis.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Oxytocin Receptor and Inhibition by L-366948

Caption: Oxytocin receptor signaling pathway and its inhibition by L-366948.

Experimental Workflow for Characterizing an Oxytocin Receptor Antagonist

Caption: A typical experimental workflow for characterizing an oxytocin receptor antagonist.

References

A Technical Guide to the Discovery and Synthesis of the Oxytocin Antagonist L-368,899

Introduction

L-368,899 is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor.[1][2] Developed in the early 1990s, it has become a valuable pharmacological tool for investigating the diverse physiological roles of oxytocin, particularly in the central nervous system.[1][2] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of L-368,899, intended for researchers, scientists, and professionals in drug development. It is worth noting that another compound, L-366,948, a cyclic hexapeptide, was also investigated as an oxytocin antagonist around the same period.[3] However, L-368,899 has been more extensively characterized and is more widely available for research purposes.

Discovery and Development

L-368,899 was developed by Merck as part of a program to identify non-peptide, orally bioavailable oxytocin antagonists for potential use in the management of preterm labor.[4] The discovery stemmed from a targeted screening effort and subsequent medicinal chemistry optimization.[4] Unlike earlier peptide-based antagonists, L-368,899 offered the advantage of improved pharmacokinetic properties, including oral activity.[5]

Pharmacological Profile

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[6] Its binding affinity and selectivity have been characterized in various in vitro and in vivo systems.

Table 1: Receptor Binding Affinity of L-368,899 [6]

| Receptor | Species | IC50 (nM) |

| Oxytocin | Human | 8.9 |

| Oxytocin | Rat | 26 |

| Vasopressin V1a | Human | 370 |

| Vasopressin V2 | Human | 570 |

Table 2: In Vivo Efficacy of L-368,899 [6]

| Assay | Species | Endpoint | ED50 (mg/kg, i.v.) |

| Inhibition of Oxytocin-induced Uterine Contractions | Rat | - | 0.35 |

Experimental Protocols

Receptor Binding Assay (Human Uterine Membranes)

The following protocol is a generalized representation based on standard methodologies for receptor binding assays.

-

Membrane Preparation: Myometrial tissue from human uteri is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of L-368,899.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

In Vivo Inhibition of Uterine Contractions (Anesthetized Rat)

-

Animal Preparation: Female rats are anesthetized, and a catheter is placed in the jugular vein for drug administration. Uterine contractions are monitored via a pressure transducer placed in the uterine horn.

-

Oxytocin Challenge: A baseline of uterine activity is established, and then oxytocin is infused intravenously to induce regular uterine contractions.

-

Antagonist Administration: L-368,899 is administered intravenously at various doses.

-

Measurement of Inhibition: The reduction in the frequency and amplitude of oxytocin-induced uterine contractions is recorded.

-

Data Analysis: The dose of L-368,899 that produces a 50% reduction in the contractile response (ED50) is calculated.

Synthesis Pathway

The synthesis of L-368,899 is a multi-step process involving the preparation of key intermediates. The core of the molecule is a substituted bicyclo[2.2.1]heptane scaffold. The detailed synthesis is described in the 1994 publication by Williams et al. in the Journal of Medicinal Chemistry.[2][7]

Caption: A simplified overview of the key stages in the chemical synthesis of L-368,899.

Mechanism of Action and Signaling Pathway

L-368,899 functions by competitively blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). The oxytocin receptor is primarily coupled to the Gq/11 family of G proteins.

Caption: The signaling pathway of the oxytocin receptor and the inhibitory action of L-368,899.

L-368,899 remains a critical research tool for elucidating the complex biology of the oxytocin system. Its well-defined pharmacological profile, coupled with its non-peptide nature and oral bioavailability, ensures its continued relevance in both basic and translational research. This guide provides a foundational understanding of its discovery, synthesis, and mechanism of action for scientists and researchers in the field.

References

- 1. Synthesis of oxytocin analogues with replacement of sulfur by carbon gives potent antagonists with increased stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. L-368,899 - Wikipedia [en.wikipedia.org]

- 3. Antagonism of oxytocin in rats and pregnant rhesus monkeys by the novel cyclic hexapeptides, L-366,682 and L-366,948 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

L-366948: An In-Depth Technical Guide to a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to specifically block the actions of oxytocin has made it a valuable tool in pharmacological research, particularly in studies related to uterine contractility and the potential treatment of preterm labor. This technical guide provides a comprehensive overview of L-366948, including its binding affinity, selectivity, mechanism of action, and detailed experimental protocols for its characterization.

Core Data Summary

Binding Affinity and Selectivity

| Receptor | Species | Ligand | Kₐ (10⁸/M) | Notes |

| Oxytocin Receptor | Human | L-366948 | 2.27 | Determined by radioligand binding assay using human uterine myometrial tissue.[1] |

| Oxytocin Receptor | Rat | L-366948 | 5.89 | Determined by radioligand binding assay using rat uterine membranes.[1] |

| Vasopressin V1 Receptor | Rat | L-366948 | N/A | In vivo studies showed no antagonism of the pressor effects of arginine vasopressin at doses selective for oxytocin antagonism. |

| Vasopressin V2 Receptor | Rat | L-366948 | N/A | In vivo studies showed no antagonism of the antidiuretic effects of arginine vasopressin at doses selective for oxytocin antagonism. |

N/A : Not Available in the reviewed literature.

Mechanism of Action and Signaling Pathways

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2][3] Upon oxytocin binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium is a key event in smooth muscle contraction, such as in the uterus during labor.[2]

L-366948 acts as a competitive antagonist at the oxytocin receptor, blocking the binding of oxytocin and thereby inhibiting this signaling cascade. This leads to a reduction in intracellular calcium mobilization and subsequent inhibition of uterine contractions.

Oxytocin Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is a general method for determining the binding affinity of a compound like L-366948 to the oxytocin receptor.

Objective: To determine the inhibition constant (Ki) of L-366948 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the oxytocin receptor (e.g., from pregnant rat uterus or a recombinant cell line).

-

Radioligand: [³H]-Oxytocin.

-

Unlabeled Oxytocin (for determining non-specific binding).

-

L-366948.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Serial dilutions of L-366948 or vehicle (for total binding) or a high concentration of unlabeled oxytocin (for non-specific binding).

-

[³H]-Oxytocin at a concentration close to its Kd.

-

Cell membrane preparation.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of L-366948.

-

Determine the IC₅₀ value (concentration of L-366948 that inhibits 50% of specific [³H]-Oxytocin binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Inhibition of Oxytocin-Induced Phosphoinositide Hydrolysis

This assay measures the ability of L-366948 to inhibit the functional response of the oxytocin receptor, specifically the production of inositol phosphates.

Objective: To determine the functional antagonist potency of L-366948 by measuring its inhibition of oxytocin-stimulated phosphoinositide hydrolysis.

Materials:

-

Cells expressing the oxytocin receptor (e.g., primary uterine smooth muscle cells or a recombinant cell line).

-

[³H]-myo-inositol.

-

Agonist: Oxytocin.

-

Antagonist: L-366948.

-

Lithium Chloride (LiCl) solution (to inhibit inositol monophosphatase).

-

Cell lysis buffer (e.g., perchloric acid).

-

Dowex anion-exchange resin.

-

Scintillation cocktail.

Procedure:

-

Cell Culture and Labeling: Culture cells to near confluence and then label them by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

-

Pre-incubation: Wash the cells and pre-incubate them with LiCl solution for a short period (e.g., 15-30 minutes).

-

Antagonist Treatment: Add various concentrations of L-366948 to the cells and incubate for a defined period.

-

Agonist Stimulation: Add a fixed concentration of oxytocin (typically the EC₅₀ or EC₈₀) and incubate for a further period (e.g., 30-60 minutes).

-

Cell Lysis and Extraction: Terminate the reaction by adding lysis buffer. Scrape the cells and collect the lysate.

-

Separation of Inositol Phosphates: Neutralize the lysate and apply it to a Dowex anion-exchange column. Elute the different inositol phosphates (IP1, IP2, IP3) using a stepwise gradient of ammonium (B1175870) formate/formic acid.

-

Quantification: Collect the fractions and measure the radioactivity of each using a scintillation counter.

-

Data Analysis:

-

Sum the radioactivity of the inositol phosphate (B84403) fractions.

-

Plot the amount of total inositol phosphates produced against the log concentration of L-366948.

-

Determine the IC₅₀ value for the inhibition of oxytocin-stimulated phosphoinositide hydrolysis.

-

In Vivo Tocolytic Activity Assay in Rats

This protocol describes a general method to assess the ability of L-366948 to inhibit uterine contractions in a living animal model.

Objective: To evaluate the in vivo tocolytic efficacy of L-366948 against oxytocin-induced uterine contractions.

Materials:

-

Female Sprague-Dawley rats in estrus or late-stage pregnancy.

-

Anesthetic (e.g., urethane (B1682113) or pentobarbital).

-

Oxytocin.

-

L-366948.

-

Saline solution.

-

Intrauterine balloon catheter or pressure transducer.

-

Data acquisition system to record uterine pressure.

Procedure:

-

Animal Preparation: Anesthetize the rat and cannulate a jugular vein for intravenous administration of compounds. Insert an intrauterine balloon catheter into one uterine horn to measure changes in intrauterine pressure.

-

Baseline Recording: Allow the animal to stabilize and record baseline uterine activity.

-

Oxytocin Challenge: Administer a bolus injection of oxytocin to induce uterine contractions and record the response.

-

Antagonist Administration: Administer a single intravenous dose of L-366948.

-

Post-Antagonist Oxytocin Challenge: After a set time following antagonist administration, repeat the oxytocin challenge and record the uterine response.

-

Dose-Response: Repeat the procedure with different doses of L-366948 to generate a dose-response curve for the inhibition of oxytocin-induced contractions.

-

Data Analysis:

-

Quantify the uterine contractile response (e.g., amplitude, frequency, or area under the curve of pressure changes).

-

Calculate the percentage inhibition of the oxytocin-induced response at each dose of L-366948.

-

Determine the ED₅₀ (the dose of L-366948 that produces 50% of the maximal inhibition).

-

Chemical Structure and Synthesis

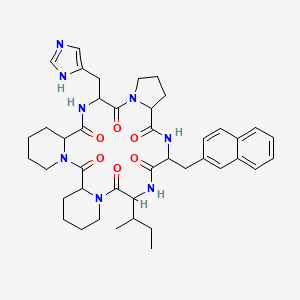

The chemical name for L-366948 is cyclo-(L-Pro-D-2-naphthyl-Ala-L-Ile-D-pipecolic acid-L-pipecolic acid-D-His). A detailed, publicly available synthesis protocol for L-366948 is not readily found in the scientific literature. However, its cyclic hexapeptide structure suggests it would be synthesized using solid-phase or solution-phase peptide synthesis methodologies, followed by a cyclization step.

Conclusion

L-366948 is a valuable research tool for investigating the physiological and pathological roles of the oxytocin system. Its high affinity and selectivity for the oxytocin receptor, coupled with its demonstrated in vivo efficacy, make it a suitable compound for studies on uterine function and the development of novel tocolytic agents. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of L-366948 and other oxytocin receptor antagonists. Further research to obtain a complete quantitative selectivity profile and detailed structural information would be beneficial for the scientific community.

References

An In-Depth Technical Guide to L-366948: Elucidating its Core Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound designated as L-366948. Extensive searches of public chemical databases and the scientific literature have revealed that "L-366948" does not correspond to a recognized chemical entity with publicly available data. This suggests that L-366948 may be an internal research code, a historical designation that has been superseded, or a potential typographical error. This guide will detail the search methodology undertaken and provide context for the lack of available information, which is a crucial first step in any rigorous chemical or pharmacological investigation.

Chemical Identifier: CAS Number

A primary step in characterizing any chemical compound is the assignment of a unique Chemical Abstracts Service (CAS) number. A thorough search for a CAS number associated with L-366948 was conducted across multiple chemical and scientific databases.

Table 1: CAS Number Identification for L-366948

| Identifier | CAS Number | Status |

| L-366948 | Not Found | No publicly registered CAS number could be associated with this identifier. |

The inability to locate a CAS number for L-366948 is a significant finding, as it indicates the compound is not indexed in the primary global registry for chemical substances.

Chemical Properties

Without a confirmed chemical structure or a valid identifier, it is not possible to provide quantitative data on the chemical properties of L-366948. Key properties such as molecular formula, molecular weight, and the International Union of Pure and Applied Chemistry (IUPAC) name remain undetermined.

Table 2: Chemical Properties of L-366948

| Property | Value |

| Molecular Formula | Unknown |

| Molecular Weight | Unknown |

| IUPAC Name | Unknown |

Experimental Protocols and Methodologies

A comprehensive search for experimental protocols related to the synthesis, handling, or use of L-366948 in scientific research yielded no specific results. This includes a lack of information on:

-

Synthesis Procedures: No published methods for the chemical synthesis of a compound identified as L-366948 were found.

-

Analytical Methods: There are no available protocols for the analysis or characterization of this compound.

-

In Vitro and In Vivo Assays: No documented experimental use of L-366948 in biological or pharmacological studies could be retrieved from the public domain.

Signaling Pathways and Mechanism of Action

The biological activity and mechanism of action of a compound are contingent on its chemical structure. As the structure of L-366948 is unknown, no information regarding its potential interactions with biological signaling pathways can be provided.

Logical Workflow for Compound Identification

Figure 1. A flowchart depicting the systematic but unsuccessful search for information on L-366948.

Conclusion and Recommendations for Further Investigation

The identifier L-366948 does not correspond to a chemical compound with publicly available scientific data. For researchers, scientists, and drug development professionals seeking to investigate this compound, the following steps are recommended:

-

Verify the Identifier: Double-check the spelling and formatting of "L-366948" for any potential typographical errors.

-

Consult Internal Documentation: If this identifier originated from an internal database or a specific research project, consult the original source for the correct chemical name, structure, or an alternative public identifier.

-

Contact the Source: If the identifier was obtained from a publication, patent, or another external source, contacting the authors or inventors may provide the necessary clarification.

Without a valid chemical structure or a recognized public identifier, further investigation into the chemical properties, experimental protocols, and biological activity of the intended compound is not feasible. This guide underscores the critical importance of accurate and verifiable compound identification as the foundation of all chemical and pharmacological research.

In Vitro Characterization of L-366948: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document provides a comprehensive overview of the in vitro pharmacological characterization of L-366948, including its binding affinity, functional antagonism, and the methodologies used to determine these properties. The information presented is intended to serve as a technical guide for researchers in pharmacology and drug development.

Core Data Summary

The following tables summarize the quantitative data for the in vitro characterization of L-366948.

Table 1: Binding Affinity of L-366948 for the Oxytocin Receptor

| Species | Receptor Source | Radioligand | Parameter | Value | Reference |

| Human | Uterine Myometrium | [³H]Oxytocin | Kₐ (10⁸/M) | 2.27 | [1] |

| Rat | Uterine Tissue | [³H]Oxytocin | Kₐ (10⁸/M) | 5.89 | [1] |

Note: Kₐ represents the association constant. Higher values indicate greater binding affinity.

Table 2: Functional Antagonism of L-366948

| Assay | System | Agonist | L-366948 Concentration | Effect | Reference |

| Phosphoinositide Hydrolysis | Pig Endometrial Cells | 100 nM Oxytocin | 1 µM | Complete blockade of oxytocin-induced response | [2] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of the techniques used to characterize L-366948.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity of L-366948 for the oxytocin receptor.

Materials:

-

Receptor Source: Membrane preparations from cells or tissues expressing the oxytocin receptor (e.g., human uterine myometrium, CHO cells stably expressing human OTR).

-

Radioligand: [³H]Oxytocin.

-

Competitor: L-366948.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Assay buffer

-

A fixed concentration of [³H]Oxytocin (typically at or near its Kd value).

-

A range of concentrations of L-366948.

-

For total binding, add vehicle instead of L-366948.

-

For non-specific binding, add a high concentration of unlabeled oxytocin.

-

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the L-366948 concentration. Determine the IC₅₀ value (the concentration of L-366948 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

Objective: To assess the functional antagonist activity of L-366948 by measuring its ability to inhibit oxytocin-stimulated PI hydrolysis.

Materials:

-

Cell Culture: Cells expressing the oxytocin receptor (e.g., porcine endometrial cells, HEK293 cells expressing OTR).

-

Labeling Medium: Inositol-free medium containing myo-[³H]inositol.

-

Stimulation Buffer: Buffer containing LiCl (to inhibit inositol (B14025) monophosphatase).

-

Agonist: Oxytocin.

-

Antagonist: L-366948.

-

Extraction Solution: e.g., ice-cold 10% trichloroacetic acid (TCA).

-

Anion Exchange Resin (e.g., Dowex AG1-X8).

-

Scintillation Cocktail.

Procedure:

-

Cell Culture and Labeling: Plate cells in multi-well plates. Once confluent, incubate the cells with labeling medium containing myo-[³H]inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

-

Pre-incubation with Antagonist: Wash the cells to remove unincorporated [³H]inositol. Pre-incubate the cells with various concentrations of L-366948 or vehicle for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add oxytocin to the wells (in the continued presence of L-366948) and incubate for a specific time (e.g., 30-60 minutes) in the presence of LiCl.

-

Extraction of Inositol Phosphates: Terminate the reaction by adding ice-cold TCA. Scrape the cells and collect the supernatant containing the inositol phosphates.

-

Separation of Inositol Phosphates: Neutralize the extracts and apply them to anion-exchange columns. Wash the columns and then elute the total inositol phosphates with a suitable buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

Quantification: Add the eluate to scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Express the results as a percentage of the response to oxytocin alone. Plot the percentage of inhibition against the logarithm of the L-366948 concentration to determine the IC₅₀ value for the functional antagonism.

Visualizations

Oxytocin Receptor Signaling Pathway

Caption: Oxytocin receptor signaling pathway and the antagonistic action of L-366948.

Experimental Workflow for Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of L-366948.

Logical Relationship of Selectivity Profiling

Caption: Logical framework for assessing the selectivity of L-366948.

References

L-366948 Binding Affinity for Oxytocin Receptors: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the binding affinity of L-366948 for oxytocin (B344502) receptors, intended for researchers, scientists, and drug development professionals. The document details quantitative binding data, experimental protocols, and relevant signaling pathways.

Introduction to L-366948 and the Oxytocin Receptor

The oxytocin receptor (OTR) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[1][2] Antagonists of the OTR are of significant interest for therapeutic applications, particularly in the management of preterm labor.[1] L-366948 is a cyclic hexapeptide that has been identified as an antagonist of the oxytocin receptor.[3][4] Understanding its binding affinity is critical for elucidating its pharmacological profile and therapeutic potential.

Quantitative Binding Affinity Data

The binding affinity of L-366948 and other selected oxytocin receptor antagonists is summarized in the table below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

| Compound | Receptor Species | Kᵢ (nM) | Original Data (Kₐ [M⁻¹]) |

| L-366948 | Human | 4.41 | 2.27 x 10⁸ |

| L-366948 | Rat | 1.70 | 5.89 x 10⁸ |

| Mpa1-OT | Human | 18.18 | 0.55 x 10⁸ |

| Mpa1-OT | Rat | 19.61 | 0.51 x 10⁸ |

| Antag I | Human | 16.67 | 0.60 x 10⁸ |

| Antag I | Rat | 8.62 | 1.16 x 10⁸ |

| Antag II | Human | 5.24 | 1.91 x 10⁸ |

| Antag II | Rat | 4.93 | 2.03 x 10⁸ |

| Antag III | Human | 0.21 | 47.20 x 10⁸ |

| Antag III | Rat | 0.41 | 24.40 x 10⁸ |

| L-368,899 | Human (uterus) | 26 | - |

| L-368,899 | Rat (uterus) | 8.9 | - |

| Atosiban | Human, Rat | - | - |

| Barusiban | Human | 0.8 | - |

| Retosiban | Human | 0.65 | - |

Data for L-366948, Mpa1-OT, Antag I, Antag II, and Antag III are derived from a study by Wyatt et al. (1994) and the Kᵢ values were calculated from the provided association constants (Kₐ) using the formula Kᵢ = 1/Kₐ.[5] Data for L-368,899, Atosiban, Barusiban, and Retosiban are included for comparative purposes.[2][3][4]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity for oxytocin receptor antagonists like L-366948 is typically performed using a competitive radioligand binding assay.[3][6] This method measures the ability of an unlabeled compound (the competitor, e.g., L-366948) to displace a radiolabeled ligand from the receptor.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells expressing the oxytocin receptor (e.g., human or rat uterine myometrial tissue, or cell lines like CHO-hOTR).[3][5]

-

Radioligand: A tritiated oxytocin receptor agonist or antagonist, such as [³H]oxytocin.[5]

-

Competitor Compound: L-366948 and other unlabeled oxytocin receptor antagonists.

-

Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA).

-

Wash Buffer: Ice-cold buffer to remove unbound radioligand.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Scintillation Cocktail and Counter: For detection of radioactivity.

Assay Procedure

-

Membrane Preparation: Uterine tissue or cells expressing the oxytocin receptor are homogenized and centrifuged to isolate the cell membranes, which are then resuspended in assay buffer.[5]

-

Assay Setup: In a 96-well plate, the following are added in order: assay buffer, a serial dilution of the competitor compound (L-366948), the radioligand at a concentration close to its K₋d, and the cell membrane preparation.[3]

-

Incubation: The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[3]

-

Filtration: The contents of each well are rapidly filtered through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.[3]

-

Detection: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.[3]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled oxytocin) from the total binding (measured in the absence of a competitor). The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is the dissociation constant of the radioligand.

Signaling Pathways and Mechanism of Action

The oxytocin receptor is primarily coupled to Gq/11 proteins.[1] Upon binding of the agonist oxytocin, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This signaling cascade ultimately leads to the physiological effects of oxytocin, such as uterine muscle contraction.

As an antagonist, L-366948 binds to the oxytocin receptor but does not elicit a biological response. Instead, it blocks the binding of the endogenous agonist, oxytocin, thereby inhibiting the downstream signaling pathway.[7]

Visualizations

Oxytocin Receptor Antagonist Signaling Pathway

Caption: Mechanism of oxytocin receptor antagonism by L-366948.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. abmole.com [abmole.com]

- 5. Comparison of binding affinity of oxytocin antagonists to human and rat uterine oxytocin receptors and their correlation to the rat uterine oxytocic bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. What are OXTR antagonists and how do they work? [synapse.patsnap.com]

Early-Stage Research on L-366948: A Technical Guide to its Effects as an Oxytocin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366948 is a cyclic hexapeptide that has been identified in early-stage research as a potent and selective antagonist of the oxytocin (B344502) receptor (OTR). This technical guide provides a comprehensive overview of the initial research findings on the effects of L-366948, with a focus on its pharmacological properties and mechanism of action. The information is presented to be a valuable resource for researchers and professionals involved in the development of new therapeutics targeting the oxytocin system.

Core Pharmacology of L-366948

Early research has characterized L-366948 as a competitive antagonist of the oxytocin receptor. Its primary effect is to block the actions of oxytocin, a hormone and neurotransmitter involved in a wide range of physiological processes, most notably uterine contractions and lactation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early-stage in vitro and in vivo studies on L-366948.

| Parameter | Species | Tissue/Preparation | Value | Reference |

| Binding Affinity (Ka) | Human | Uterine Myometrium | 2.27 x 10⁸ M⁻¹ | [1] |

| Binding Affinity (Ka) | Rat | Uterine Membranes | 5.89 x 10⁸ M⁻¹ | [1] |

Table 1: In Vitro Binding Affinity of L-366948 for Oxytocin Receptors. The association constant (Ka) indicates the strength of binding of L-366948 to the oxytocin receptor. A higher Ka value signifies a stronger binding affinity.

| Parameter | Species | Assay | Value | Reference |

| Antagonist Potency (AD50) | Rat | OT-induced Uterine Contraction | ~100 µg/kg i.v. | [2] |

Table 2: In Vivo Antagonist Potency of L-366948. The AD50 value represents the dose of L-366948 required to produce 50% of its maximal antagonistic effect on oxytocin-induced uterine contractions.

Selectivity Profile

L-366948 has demonstrated a high degree of selectivity for the oxytocin receptor over other related receptors, which is a critical characteristic for a therapeutic candidate.

-

Vasopressin Receptors: In studies on pithed rats, L-366948, at a dose of 3 mg/kg i.v., did not antagonize the pressor effects (V1 receptor-mediated) or the antidiuretic effects (V2 receptor-mediated) of arginine vasopressin.[2] This indicates a significant selectivity for the oxytocin receptor over vasopressin V1 and V2 receptors.

-

Prostaglandin (B15479496) F2α: A dose of 300 µg/kg i.v. of L-366948 in rats shifted the dose-response curve for oxytocin-induced uterine contractions to the right by approximately 5-fold but had no effect on the dose-response to prostaglandin F2α.[2] This demonstrates that its mechanism of action is specific to the oxytocin signaling pathway and does not interfere with prostaglandin-mediated uterine contractions.

Mechanism of Action: Antagonism of Oxytocin Receptor Signaling

L-366948 exerts its effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascade.

Oxytocin Receptor Signaling Pathway

The activation of the oxytocin receptor by its agonist, oxytocin, primarily couples to Gαq/11 proteins. This initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction, such as in the uterus. The key steps in this pathway are:

-

Oxytocin Binding: Oxytocin binds to the oxytocin receptor.

-

G-Protein Activation: The receptor activates the Gαq/11 G-protein.

-

PLC Activation: Gαq/11 activates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

-

Smooth Muscle Contraction: The increase in intracellular Ca²⁺ activates calmodulin and myosin light-chain kinase, resulting in the phosphorylation of myosin and subsequent smooth muscle contraction.

The antagonistic action of L-366948 involves blocking the initial step of this pathway, thereby preventing all subsequent downstream events that lead to a physiological response.

Figure 1: Oxytocin Receptor Signaling Pathway and the Antagonistic Action of L-366948.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized protocols for the key assays used in the early-stage evaluation of L-366948, based on standard methodologies in the field.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines the general steps for determining the binding affinity of a compound like L-366948 to the oxytocin receptor using a competitive radioligand binding assay.

Figure 2: General Workflow for a Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., human or rat uterine myometrium) in a suitable buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a series of tubes, add a fixed concentration of the radiolabeled oxytocin (e.g., [³H]Oxytocin).

-

Add increasing concentrations of the unlabeled competitor, L-366948.

-

To determine non-specific binding, add a high concentration of unlabeled oxytocin to a separate set of tubes.

-

Initiate the binding reaction by adding a specific amount of the membrane preparation to each tube.

-

Incubate the mixture at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-366948 by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-366948 concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of L-366948 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) or the association constant (Ka = 1/Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

In Vivo Uterine Contraction Assay in Anesthetized Rats

This protocol describes a general method to assess the in vivo antagonist activity of a compound like L-366948 on oxytocin-induced uterine contractions in anesthetized rats.

Figure 3: General Workflow for an In Vivo Uterine Contraction Assay.

Methodology:

-

Animal Preparation:

-

Anesthetize a female rat (e.g., with urethane (B1682113) or a similar anesthetic).

-

Surgically expose the jugular vein for intravenous administration of compounds and the carotid artery for blood pressure monitoring.

-

Make a midline abdominal incision to expose the uterus.

-

Secure a suture to one uterine horn and connect it to an isometric force transducer to record uterine contractions.

-

-

Experimental Procedure:

-

Allow the preparation to stabilize and record a period of baseline uterine activity.

-

Administer a bolus intravenous injection of oxytocin to elicit a contractile response. This serves as the control response.

-

After the uterine activity returns to baseline, administer a specific dose of L-366948 intravenously.

-

After a set period, re-challenge the animal with the same dose of oxytocin.

-

Repeat this procedure with different doses of L-366948 to establish a dose-response relationship.

-

-

Data Acquisition and Analysis:

-

Continuously record the uterine tension using a data acquisition system.

-

Measure the amplitude and frequency of the uterine contractions in response to oxytocin before and after the administration of L-366948.

-

Calculate the percentage inhibition of the oxytocin-induced response for each dose of L-366948.

-

Plot the percentage inhibition against the dose of L-366948 to generate a dose-response curve.

-

From this curve, determine the AD50 value, which is the dose of the antagonist that causes a 50% reduction in the oxytocin-induced uterine contraction.

-

Conclusion

The early-stage research on L-366948 has established it as a potent and selective antagonist of the oxytocin receptor. The quantitative data on its binding affinity and in vivo potency, coupled with its favorable selectivity profile, highlight its potential as a pharmacological tool and a lead compound for the development of new therapeutics. The provided experimental outlines offer a foundation for further investigation into the effects and mechanism of action of L-366948 and other oxytocin receptor antagonists. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential clinical applications.

References

Investigating the Physiological Role of Oxytocin Using L-366,948: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-366,948, a pharmacological tool crucial for investigating the endogenous functions of the oxytocin (B344502) (OT) system. By selectively blocking the oxytocin receptor (OTR), L-366,948 allows researchers to delineate the specific physiological and behavioral processes modulated by oxytocin. This document outlines the compound's pharmacological profile, mechanism of action, and detailed protocols for its application in preclinical research.

Pharmacological Profile of L-366,948

L-366,948 is a potent and selective non-peptide antagonist of the oxytocin receptor. Its utility in research stems from its ability to compete with endogenous oxytocin, thereby inhibiting the downstream signaling cascade. Unlike peptide-based antagonists, its non-peptide structure can offer advantages in terms of stability and potential for oral bioavailability, although specific pharmacokinetic profiles must always be determined empirically. The selectivity of an antagonist is critical for attributing observed effects directly to the target receptor. While extensive public data on L-366,948 is limited, its profile is comparable to other non-peptide antagonists like L-368,899. For precise experimental design, it is crucial to consult specific batch data or conduct binding assays.

Table 1: Representative Pharmacological Profile of a Non-Peptide OTR Antagonist (L-368,899)

| Target Receptor | Species | Ligand | Affinity (IC₅₀ nM) |

| Oxytocin Receptor | Rat (uterus) | L-368,899 | 8.9[1] |

| Oxytocin Receptor | Human (uterus) | L-368,899 | 26[1] |

Note: This data is for L-368,899, a closely related compound, and serves as an illustrative example of the potency expected from a selective non-peptide OTR antagonist. Researchers should obtain specific data for L-366,948.

Mechanism of Action: OTR Signaling Blockade

The oxytocin receptor is a member of the G-protein-coupled receptor (GPCR) superfamily.[2][3][4][5] The primary signaling pathway activated upon oxytocin binding involves the Gαq/11 protein.[2][6][7][8] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][6][7][9] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[2][7] The subsequent increase in intracellular Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), leads to various cellular responses, including smooth muscle contraction and neurotransmitter release.[2][6][7][9]

L-366,948 acts as a competitive antagonist, binding to the OTR without initiating this signaling cascade. By occupying the receptor's binding site, it prevents endogenous oxytocin from activating the Gq/PLC pathway, effectively blocking its physiological effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]

- 8. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

L-366948: A Technical Guide for Studying Uterine Contractility

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of L-366948, a selective oxytocin (B344502) antagonist, and its application in the study of uterine contractility. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.

Introduction

L-366948 is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR). It is a valuable pharmacological tool for investigating the physiological roles of oxytocin in uterine function, particularly in the context of myometrial contractions during labor and parturition. By competitively blocking the binding of endogenous oxytocin to its receptor, L-366948 allows for the elucidation of the downstream signaling pathways and the physiological consequences of OTR activation. Its use in preclinical studies helps in understanding the mechanisms of uterine quiescence and the potential for developing novel tocolytic agents to manage preterm labor.

Mechanism of Action

Oxytocin exerts its uterotonic effects by binding to the oxytocin receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 alpha subunit in myometrial cells. Activation of the OTR initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent smooth muscle contraction.

L-366948 acts as a competitive antagonist at the oxytocin receptor. It binds to the receptor without activating it, thereby preventing oxytocin from binding and initiating the downstream signaling cascade. This blockade of the Gq/Phospholipase C (PLC)/Inositol 1,4,5-trisphosphate (IP₃) pathway ultimately leads to the inhibition of uterine contractions.

Signaling Pathway of Oxytocin-Induced Uterine Contraction and Inhibition by L-366948

Caption: Oxytocin signaling pathway in myometrial cells and its inhibition by L-366948.

Quantitative Data

The potency of L-366948 as an oxytocin receptor antagonist has been quantified through radioligand binding assays. These studies determine the affinity of the compound for the receptor.

| Compound | Parameter | Species | Tissue | Value | Reference |

| L-366948 | Association Constant (Kₐ) | Human | Uterine Myometrium | 2.27 x 10⁸ M⁻¹ | [1] |

| L-366948 | Association Constant (Kₐ) | Rat | Uterus | 5.89 x 10⁸ M⁻¹ | [1] |

Experimental Protocols

The primary method for studying the effects of L-366948 on uterine contractility is the in vitro isolated uterine tissue bath assay. This ex vivo technique allows for the direct measurement of muscle tension in response to pharmacological agents.

In Vitro Uterine Contractility Assay

Objective: To determine the inhibitory effect of L-366948 on spontaneous or oxytocin-induced uterine contractions.

Materials:

-

Uterine tissue from a suitable animal model (e.g., rat, pig) or human biopsies.

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂.

-

Organ bath system with force-displacement transducers.

-

Data acquisition system.

-

Oxytocin.

-

L-366948.

Methodology:

-

Tissue Preparation:

-

Uterine horns are excised and placed in cold, oxygenated physiological salt solution.

-

Longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide) are carefully dissected.

-

-

Mounting:

-

The uterine strips are mounted vertically in an organ bath containing physiological salt solution maintained at 37°C and continuously gassed.

-

One end of the strip is attached to a fixed hook, and the other to a force-displacement transducer.

-

-

Equilibration:

-

The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g). During this period, the bath solution is changed every 15-20 minutes.

-

Spontaneous contractions should develop during this time.

-

-

Experimental Procedure (Inhibition of Oxytocin-Induced Contractions):

-

Once stable spontaneous contractions are established, a submaximal concentration of oxytocin (e.g., 1-10 nM) is added to the bath to induce sustained, regular contractions.

-

After the oxytocin-induced contractions have stabilized, increasing concentrations of L-366948 are added cumulatively to the bath.

-

The tissue is exposed to each concentration of L-366948 for a sufficient period to allow the response to reach a steady state before the next concentration is added.

-

-

Data Analysis:

-

The frequency and amplitude of contractions are recorded continuously.

-

The inhibitory effect of L-366948 is quantified by measuring the reduction in the amplitude or area under the curve of the contractions.

-

A concentration-response curve is plotted, and the IC₅₀ value (the concentration of L-366948 that produces 50% of the maximal inhibition) can be calculated.

-

Experimental Workflow for In Vitro Uterine Contractility Assay

Caption: A typical experimental workflow for assessing the inhibitory effects of L-366948 on uterine contractility.

Conclusion

L-366948 is a critical tool for researchers investigating the role of the oxytocin system in uterine physiology. Its high affinity and selectivity for the oxytocin receptor make it an ideal compound for in vitro and in vivo studies aimed at understanding the mechanisms of uterine contraction and for the preclinical evaluation of potential tocolytic therapies. The methodologies and data presented in this guide provide a solid foundation for the effective use of L-366948 in uterine contractility research.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of L-366948 in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-366948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. It is a valuable tool for investigating the physiological roles of oxytocin in vivo, particularly in studies related to uterine contractility, social behavior, and other oxytocin-mediated processes. These application notes provide detailed protocols for in vivo studies in rats to assess the efficacy of L-366948 as an inhibitor of oxytocin-induced uterine contractions.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of an oxytocin antagonist on uterine contractions in rats.

| Compound | Dose | Administration Route | Effect on Uterine Contraction | Time Point |

| Oxytocin Antagonist (similar to L-366948) | 5 µg | Intravenous Bolus | 76-80% inhibition of oxytocin-induced uterine response | 5 minutes |

| Oxytocin Antagonist (similar to L-366948) | 5 µg | Intravenous Bolus | 55% lower than control | 2 hours |

| Oxytocin Antagonist (similar to L-366948) | 5 µg | Intravenous Bolus | No significant effect compared to control | 3 hours |

Signaling Pathway of Oxytocin Receptor and Inhibition by L-366948

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). In uterine smooth muscle cells, the binding of oxytocin to the OTR primarily activates the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade that leads to muscle contraction. L-366948, as an oxytocin receptor antagonist, competitively binds to the OTR, thereby preventing oxytocin from binding and initiating this signaling cascade.

Application Notes and Protocols for L-366,948 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366,948 is a peptide-based antagonist of the vasopressin V1a receptor. Vasopressin plays a crucial role in various physiological processes, and its receptors are key targets in drug discovery. The V1a receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq alpha subunit, leading to the activation of Phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Understanding the solubility and handling of L-366,948 is critical for accurate and reproducible results in cell-based assays studying the vasopressin system.

These application notes provide a comprehensive guide to dissolving and utilizing L-366,948 in cell culture experiments, including recommended solvents, preparation of stock solutions, and a general protocol for cell treatment.

Data Presentation

| Parameter | Recommended Value/Solvent | Notes |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended to minimize cytotoxicity. |

| Stock Solution Concentration | 1-10 mM in 100% DMSO | Prepare a concentrated stock to minimize the volume of DMSO added to cell cultures. The optimal concentration should be determined empirically. |

| Working Concentration | 1 nM - 10 µM in cell culture medium | The final working concentration will depend on the cell type and the specific experimental design. |

| Final DMSO Concentration in Culture | ≤ 0.5% (v/v) | To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines tolerate up to 0.5%, but sensitive or primary cells may require lower concentrations (e.g., ≤ 0.1%). |

| Storage of Stock Solution | -20°C or -80°C in small aliquots | Avoid repeated freeze-thaw cycles to maintain the integrity of the peptide. |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of L-366,948

This protocol describes the preparation of a 10 mM stock solution of L-366,948 in DMSO. The molecular weight of L-366,948 should be obtained from the supplier to perform accurate calculations. For the purpose of this protocol, a hypothetical molecular weight of 1000 g/mol will be used for calculation examples.

Materials:

-

L-366,948 powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Procedure:

-

Calculate the required mass of L-366,948: To prepare 100 µL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.0001 L * 1000 g/mol * 1000 mg/g = 1 mg

-

-

Weigh the peptide: Carefully weigh out the calculated mass of L-366,948 powder in a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add the calculated volume of 100% DMSO (in this example, 100 µL) to the tube containing the L-366,948 powder.

-

Ensure complete dissolution: Vortex the solution thoroughly until the peptide is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the concentrated stock solution to prepare a working solution for treating cells in culture.

Materials:

-

Concentrated stock solution of L-366,948 (e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for your cell line

-

Sterile tubes for dilution

-

Cultured cells in multi-well plates

Procedure:

-

Determine the final working concentration: Decide on the final concentration of L-366,948 you wish to test in your experiment (e.g., 1 µM).

-

Calculate the dilution factor:

-

Dilution Factor = [Stock Concentration] / [Final Concentration]

-

Dilution Factor = 10,000 µM / 1 µM = 10,000

-

-

Prepare the working solution:

-

It is recommended to perform serial dilutions to achieve the final working concentration accurately.

-

For a 1:10,000 dilution, you can first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:100 in the final volume of cell culture medium to be added to the cells.

-

Important: When preparing the final working solution, add the L-366,948 solution (or intermediate dilution) to the cell culture medium and mix well by gentle pipetting. Do not add the medium directly to the small volume of the stock solution.

-

-

Verify the final DMSO concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed the tolerated level for your cells (typically ≤ 0.5%).

-

Final DMSO % = (Volume of DMSO added / Total Volume of medium) * 100

-

In the example above, the final DMSO concentration would be 0.01%.

-

-

Treat the cells:

-

Remove the existing medium from your cultured cells.

-

Add the cell culture medium containing the desired final concentration of L-366,948.

-

Include a vehicle control in your experimental setup by treating a set of cells with the same final concentration of DMSO in the medium without the peptide.

-

Incubate the cells for the desired period according to your experimental design.

-

Mandatory Visualizations

Vasopressin V1a Receptor Signaling Pathway

Caption: Signaling pathway of the Vasopressin V1a receptor and the inhibitory action of L-366,948.

Experimental Workflow for Dissolving and Using L-366,948

Caption: Workflow for the preparation and application of L-366,948 in cell culture experiments.

Application Notes and Protocols for L-366948 in Phosphoinositide Hydrolysis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-366948 is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor. Oxytocin receptor activation by its endogenous ligand, oxytocin, stimulates the Gq/11 family of G proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C. This signaling cascade is fundamental in various physiological processes, including uterine contractions. The phosphoinositide hydrolysis assay is a robust method to quantify the functional consequences of oxytocin receptor activation and its inhibition by antagonists like L-366948.

These application notes provide a comprehensive overview and detailed protocols for utilizing L-366948 in phosphoinositide hydrolysis assays to characterize its inhibitory effects on oxytocin-induced signaling.

Mechanism of Action

L-366948 acts as a competitive antagonist at the oxytocin receptor, preventing the binding of oxytocin and subsequent activation of the PLC-mediated signaling pathway. This inhibition leads to a reduction in the production of inositol phosphates, which can be quantified to determine the potency of the antagonist.

Data Presentation

The inhibitory effect of L-366948 on oxytocin-stimulated phosphoinositide hydrolysis is summarized in the table below. The data demonstrates a significant reduction in inositol phosphate (B84403) accumulation in the presence of the antagonist.

| Treatment Condition | Concentration | Total Inositol Phosphates (% of Oxytocin-Stimulated Control) | Reference |

| Basal | - | 100% (normalized) | [1] |

| Oxytocin | 100 nM | 250% (example value) | [1] |

| Oxytocin + L-366948 | 100 nM + 1 µM | Significantly reduced compared to oxytocin alone | [1] |

Note: The exact percentage of inhibition can vary depending on the cell type and experimental conditions. The provided data is illustrative based on published findings.

Experimental Protocols

A detailed protocol for a phosphoinositide hydrolysis assay using radiolabeled inositol is provided below. This method is a standard procedure for quantifying the accumulation of inositol phosphates following receptor stimulation.

Protocol: Measurement of Inositol Phosphate Accumulation using [³H]myo-inositol

Materials:

-

Cell line expressing the oxytocin receptor (e.g., human myometrial cells, CHO-K1 cells stably expressing the human oxytocin receptor)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Inositol-free culture medium

-

[³H]myo-inositol

-

Lithium Chloride (LiCl) solution

-

Oxytocin solution

-

L-366948 solution

-

Perchloric acid (PCA) or Trichloroacetic acid (TCA)

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8)

-

Elution buffers (e.g., formic acid solutions of increasing molarity)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Labeling:

-

Plate cells in 12-well or 24-well plates and grow to near confluency.

-

Wash the cells with inositol-free medium.

-

Label the cells by incubating them in inositol-free medium containing [³H]myo-inositol (e.g., 0.5-1 µCi/mL) for 24-48 hours. This allows for the incorporation of the radiolabel into membrane phosphoinositides.

-

-

Pre-incubation with Antagonist:

-

After the labeling period, wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of L-366948 or vehicle control for a specified time (e.g., 15-30 minutes) in a buffer containing LiCl (typically 10 mM). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

-

Stimulation:

-

Stimulate the cells by adding oxytocin to the desired final concentration (e.g., 100 nM) to the wells already containing L-366948 or vehicle.

-

Incubate for a specific period (e.g., 30-60 minutes) at 37°C.

-

-

Termination of Assay and Cell Lysis:

-

Terminate the stimulation by aspirating the medium and adding ice-cold PCA (e.g., 5-10%) or TCA (e.g., 10-20%).

-

Incubate on ice for at least 30 minutes to allow for cell lysis and precipitation of proteins and lipids.

-

-

Separation of Inositol Phosphates:

-

Collect the acidic supernatants containing the water-soluble inositol phosphates.

-

Neutralize the samples (e.g., with KOH or by extraction with ether).

-

Apply the neutralized samples to anion exchange columns (e.g., Dowex AG1-X8, formate (B1220265) form).

-

-

Elution and Quantification:

-

Wash the columns with water or a low concentration buffer to remove free [³H]myo-inositol.

-

Elute the total inositol phosphates with a high concentration salt or acid solution (e.g., 1 M formic acid/0.1 M ammonium (B1175870) formate).

-

Alternatively, a stepwise elution can be performed to separate different inositol phosphate species (e.g., IP1, IP2, IP3) using increasing concentrations of formic acid or ammonium formate.

-